molecular formula C4H4BrNO2 B15200251 5-Bromo-3-isoxazolemethanol CAS No. 1446408-51-0

5-Bromo-3-isoxazolemethanol

Cat. No.: B15200251
CAS No.: 1446408-51-0
M. Wt: 177.98 g/mol
InChI Key: MEVWPRDNLPDOEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-isoxazolemethanol is a chemical compound with the molecular formula C4H4BrNO2. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of a bromine atom at the 5-position and a hydroxymethyl group at the 3-position makes this compound unique and of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-isoxazolemethanol typically involves the cyclization of α,β-acetylenic oximes in the presence of a catalyst such as AuCl3. This method allows for the selective formation of substituted isoxazoles under moderate reaction conditions . Another approach involves the oxidation of propargylamines to the corresponding oximes, followed by CuCl-mediated intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-isoxazolemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 5-Bromo-3-isoxazolecarboxylic acid.

    Reduction: 3-Isoxazolemethanol.

    Substitution: 5-Amino-3-isoxazolemethanol or 5-Thio-3-isoxazolemethanol.

Scientific Research Applications

5-Bromo-3-isoxazolemethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-isoxazolemethanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in pancreatic ductal adenocarcinoma (PDAC) cells . This inhibition disrupts the glycolytic pathway, leading to reduced energy production and cell viability.

Comparison with Similar Compounds

Similar Compounds

    3-Isoxazolemethanol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    5-Bromo-2-isoxazolemethanol: The position of the hydroxymethyl group differs, affecting its reactivity and biological activity.

    5-Bromo-4-isoxazolemethanol: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.

Uniqueness

5-Bromo-3-isoxazolemethanol is unique due to the specific positioning of the bromine and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes.

Biological Activity

5-Bromo-3-isoxazolemethanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a bromine atom at the 5-position and a hydroxymethyl group at the 3-position of the isoxazole ring, this compound has been studied for its interactions with various biological targets, including enzymes and receptors.

  • Molecular Formula : C6_6H6_6BrN2_2O
  • Molecular Weight : Approximately 190.99 g/mol
  • Structure : The isoxazole ring structure allows for diverse functional group interactions, making it a valuable compound in organic synthesis and drug discovery.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This interaction may lead to the inhibition or modulation of certain enzymes or receptors, resulting in various biological effects such as antimicrobial and antifungal activities. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may inhibit microbial enzymes, contributing to its antimicrobial properties.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. Comparative studies with related isoxazole compounds have highlighted its superior efficacy in certain cases.

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity against common pathogens. The mechanism appears to involve disruption of fungal cell wall synthesis or function, although detailed mechanisms remain to be elucidated.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in RSC Advances evaluated the antimicrobial effects of several isoxazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth at low concentrations, establishing it as a promising candidate for further development .
  • Fungal Inhibition Assays : Another research effort focused on assessing the antifungal properties of this compound against Candida species. The findings showed that it inhibited fungal growth effectively, with minimum inhibitory concentrations comparable to established antifungal agents .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Properties
5-BromoisoxazoleBromine at position 5Exhibits antimicrobial activity
3-MethylisoxazoleMethyl group at position 3Known for anti-inflammatory properties
5-NitroisoxazoleNitro group at position 5Displays significant antibacterial effects
This compound Bromine at position 5, hydroxymethyl at position 3Potential use in drug development

Properties

CAS No.

1446408-51-0

Molecular Formula

C4H4BrNO2

Molecular Weight

177.98 g/mol

IUPAC Name

(5-bromo-1,2-oxazol-3-yl)methanol

InChI

InChI=1S/C4H4BrNO2/c5-4-1-3(2-7)6-8-4/h1,7H,2H2

InChI Key

MEVWPRDNLPDOEA-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1CO)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.